![molecular formula C16H14O3 B12080475 Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- CAS No. 68235-45-0](/img/structure/B12080475.png)
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- typically involves the reaction of a methoxy-substituted benzaldehyde with a phenyl-substituted epoxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological effects and potential therapeutic applications. The specific pathways involved depend on the context of its use and the target molecules.
Comparación Con Compuestos Similares
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- can be compared with other similar compounds such as:
3-(4-Chlorophenyl)-2-oxiranylmethanone: This compound has a similar structure but with a chlorine substituent, which can affect its reactivity and applications.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone:
(2-Methylphenyl)(3-phenyl-2-oxiranyl)methanone: The presence of a methyl group can alter the compound’s reactivity and interactions with other molecules.
These comparisons highlight the unique features of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- and its potential advantages in various applications.
Propiedades
| 68235-45-0 | |
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
[3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
Clave InChI |
GDSJIKXMXQGWCB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


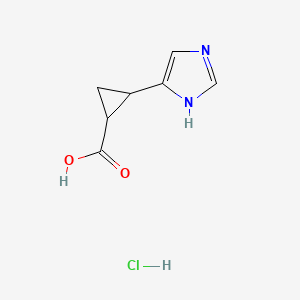
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)

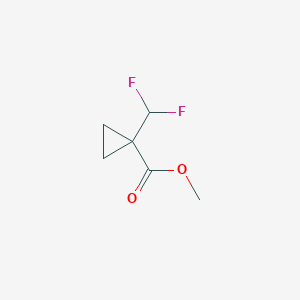


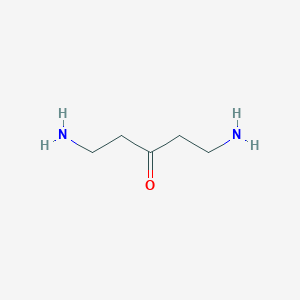

![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
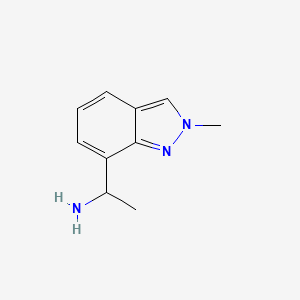
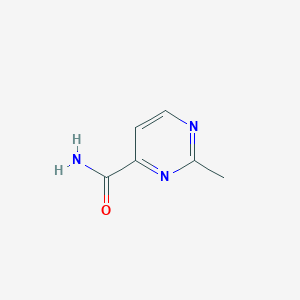

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
